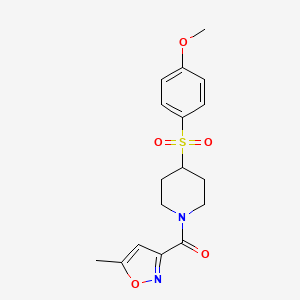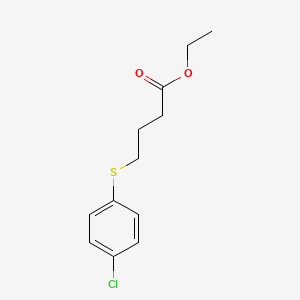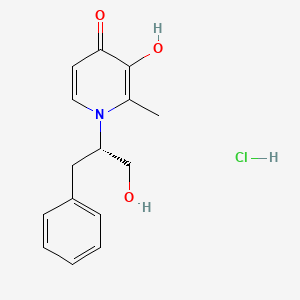
5-méthylthiophène-2-carboxylate de 2-((1-(3-méthoxyphényl)éthyl)amino)-2-oxoéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse chemical behavior and potential utility in research and industry.
Applications De Recherche Scientifique
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) . Hsp70 is a molecular chaperone involved in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis .
Mode of Action
2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate acts by modulating the activity of Hsp70 . It inhibits the activity of Hsp70, disrupting its normal function and leading to changes in protein folding processes within the cell .
Biochemical Pathways
The inhibition of Hsp70 by 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate affects various biochemical pathways. Hsp70 is involved in the regulation of apoptosis, protein degradation, and cellular stress responses. Therefore, its inhibition can lead to increased apoptosis, altered protein homeostasis, and changes in the cellular response to stress .
Result of Action
The molecular and cellular effects of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate’s action include changes in protein folding and aggregation, increased apoptosis, and alterations in cellular stress responses . These effects can potentially lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methoxyphenyl ethylamine, which is then reacted with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is subsequently coupled with 5-methylthiophene-2-carboxylic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group and the thiophene ring can be targets for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic and heterocyclic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate: shares similarities with other carbamoyl and thiophene derivatives, such as:
Uniqueness
The uniqueness of {[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-7-8-15(23-11)17(20)22-10-16(19)18-12(2)13-5-4-6-14(9-13)21-3/h4-9,12H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLXGGSIPKNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2530715.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2530716.png)
![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2530718.png)
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)


![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2530728.png)

